molecular formula C15H13NO B095072 2,3-Dihydro-2-phenyl-4(1H)-quinolinone CAS No. 16619-14-0

2,3-Dihydro-2-phenyl-4(1H)-quinolinone

Cat. No. B095072
CAS RN: 16619-14-0
M. Wt: 223.27 g/mol
InChI Key: PUCZUBFZQVSURB-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-phenyl-4(1H)-quinolinone is a chemical compound with the molecular formula C15H13NO and a molecular weight of 223.27 . It is also known as 2-Phenyl-2,3-dihydroquinolin-4(1H) and 4(1H)-Quinolinone, 2,3-dihydro-2-phenyl .


Synthesis Analysis

The synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone has been reported in several studies . One method involves the acid-catalyzed one-pot reaction of arylamines and ethyl benzoylacetate . The reaction mechanism involves nucleophilic dehydration and subsequent cyclization between arylamines and ethyl benzoylacetate . Another method involves the cyclization of 2’-aminochalcones using zinc chloride .


Chemical Reactions Analysis

The chemical reactions involving 2,3-Dihydro-2-phenyl-4(1H)-quinolinone are primarily related to its synthesis. As mentioned earlier, one method involves the acid-catalyzed one-pot reaction of arylamines and ethyl benzoylacetate . Another method involves the cyclization of 2’-aminochalcones using zinc chloride .

Scientific Research Applications

Future Directions

In terms of future directions, one study suggests an efficient synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone through the cyclization of 2’-aminochalcones using zinc chloride, which could be exploited for the generation of new compounds .

properties

IUPAC Name

2-phenyl-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-9,14,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCZUBFZQVSURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317867
Record name Azaflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-2-phenyl-4(1H)-quinolinone

CAS RN

16619-14-0
Record name Azaflavanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16619-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azaflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the recent advancements in the synthesis of 2-Phenyl-2,3-dihydroquinolin-4(1H)-one?

A: A novel synthetic route for 3-(hydroxymethyl)-2-phenyl-2,3 dihydroquinolin-4(1H)-one derivatives has been developed. [] This approach employs a one-pot Claisen ester condensation followed by intramolecular cyclization under solvent-free conditions using sodium hydride as a base. [] This method offers advantages in terms of efficiency and environmental friendliness compared to previously reported multi-step procedures.

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